Methyl 4-(2-amino-1,1-difluoroethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-amino-1,1-difluoroethyl)benzoate is an organic compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.20 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-1,1-difluoroethyl)benzoate typically involves the reaction of 4-(2-amino-1,1-difluoroethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-1,1-difluoroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are typically employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate compounds.
Scientific Research Applications
Methyl 4-(2-amino-1,1-difluoroethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-amino-1,1-difluoroethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The difluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(1,1-difluoroethyl)benzoate: Similar in structure but differs in the position of the amino group.
Benzoic acid derivatives: Share the benzoate core but vary in functional groups attached to the benzene ring.
Uniqueness
Methyl 4-(2-amino-1,1-difluoroethyl)benzoate is unique due to the presence of both an amino group and a difluoroethyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 4-(2-amino-1,1-difluoroethyl)benzoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9(14)7-2-4-8(5-3-7)10(11,12)6-13/h2-5H,6,13H2,1H3 |
InChI Key |
ALAFWJLPHKIIHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.